molecular formula C6H14O6 B134913 dulcitol CAS No. 608-66-2

dulcitol

Cat. No.: B134913
CAS No.: 608-66-2
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-GUCUJZIJSA-N
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Description

Dulcitol (galactitol), a hexitol sugar alcohol (C₆H₁₄O₆), is naturally found in plants such as Euonymus spp. and Madagascar aloe . It is structurally characterized by six hydroxyl groups in the (2R,3S,4R,5S) configuration, distinguishing it from isomers like sorbitol and mannitol . This compound plays diverse biological roles:

  • Metabolic Role: Accumulates in galactose cataracts, contributing to osmotic imbalances in the lens .
  • Pharmacological Activity: Induces apoptosis in glioma cells by upregulating ROS and modulating autophagy .
  • Biochemical Applications: Its acetylated derivative, 1,2,3,4,5,6-hexa-O-acetylthis compound, inhibits photosynthesis by acting as a Hill reaction uncoupler (IC₅₀ = 143 μM) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Galactitol can be synthesized from galactose through a reduction reaction. The reduction is typically catalyzed by the enzyme aldose reductase. In a laboratory setting, galactose can be reduced using chemical reducing agents such as sodium borohydride (NaBH4) under mild conditions to yield galactitol .

Industrial Production Methods: Industrial production of galactitol often involves the use of microbial fermentation. The oleaginous yeast Rhodosporidium toruloides has been shown to produce galactitol from galactose. During growth in nitrogen-rich medium, the yeast can produce significant amounts of galactitol, making it a viable method for large-scale production .

Types of Reactions:

    Oxidation: Galactitol can undergo oxidation reactions to form various products. For example, it can be oxidized to galactonic acid.

    Reduction: As a sugar alcohol, galactitol itself is a reduction product of galactose.

    Substitution: Galactitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid (HNO3) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of galactose to galactitol.

    Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for esterification.

Major Products:

    Oxidation: Galactonic acid.

    Reduction: Galactitol.

    Substitution: Esterified derivatives of galactitol.

Scientific Research Applications

Anticancer Properties

Dulcitol has been studied for its potential anticancer effects, particularly in hepatocellular carcinoma (HCC). Research indicates that this compound acts as a SIRT1 inhibitor, leading to apoptosis and inhibiting the proliferation and migration of HepG2 cells. The mechanism involves down-regulating SIRT1 and Bcl-2 while up-regulating p53 and other pro-apoptotic factors, demonstrating its potential as an anti-cancer agent in HCC treatment .

Gut Health

A study examining the effects of this compound on intestinal health in piglets showed that supplementation improved gut barrier function and altered gut microbiota composition. This compound enhanced the expression of tight junction proteins and decreased inflammatory responses, suggesting its potential use as a dietary additive to support intestinal health .

Cataract Research

This compound has been implicated in cataract formation in animal models. Research on galactose-induced cataracts in hamsters revealed a quadratic relationship between this compound accumulation and cataract progression, indicating that this compound might play a role in lens opacification due to osmotic stress .

Sweetener and Humectant

In the food industry, this compound is utilized as a sweetener and humectant due to its ability to retain moisture. It is particularly valuable in low-calorie food products where sugar reduction is desired without compromising texture or flavor.

Prebiotic Potential

This compound exhibits prebiotic properties, promoting the growth of beneficial gut bacteria. This characteristic positions it as a functional ingredient in health-focused food products aimed at improving digestive health .

Phase Change Materials (PCMs)

This compound has emerged as a component in shape-stabilized phase change materials (SSPCMs), which are crucial for thermal energy storage applications. Research indicates that this compound/starch composites exhibit high latent heat of fusion and thermal stability, making them suitable for energy-efficient building materials .

Material Heat of Fusion (J/g) Phase Change Temperature (°C) Stability
This compound/Starch (50:50)126.16190High
This compound aloneVariesVariesModerate

Pharmacological Insights

This compound's pharmacological properties extend beyond anticancer effects to include antioxidant activity and potential roles in managing metabolic disorders. Its ability to modulate lipid metabolism presents opportunities for therapeutic applications in conditions such as diabetes and obesity .

Mechanism of Action

Galactitol exerts its effects primarily through its accumulation in tissues. In individuals with galactokinase deficiency, galactitol accumulates in the lens of the eye, causing osmotic swelling and disruption of lens fibers, leading to cataracts. The enzyme aldose reductase catalyzes the reduction of galactose to galactitol, and this pathway is implicated in the development of complications associated with galactosemia .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of Dulcitol and Related Sugar Alcohols

Compound Molecular Formula Source Key Stereochemical Features
This compound C₆H₁₄O₆ Plants (e.g., Euonymus) (2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol
Sorbitol C₆H₁₄O₆ Fruits, seaweed Glucose-derived; (2S,3R,4R,5R)-hexitol
Mannitol C₆H₁₄O₆ Seaweed, fungi Mannose-derived; (2R,3R,4R,5R)-hexitol
Xylitol C₅H₁₂O₅ Birch wood Pentitol; lacks one hydroxyl group

This compound’s stereochemistry results in distinct enzyme interactions compared to sorbitol and mannitol. For example, enzymes from E. coli grown on this compound oxidize xylitol as rapidly as sorbitol, unlike sorbitol-induced enzymes .

Metabolic Pathways and Enzyme Specificity

Table 2: Enzymatic Oxidation Rates of Polyols

Substrate Enzyme Source Km Value (Relative) Oxidation Rate (μmol/min)
This compound This compound-grown E. coli Higher 1.2–1.5
Sorbitol Sorbitol-grown E. coli Lower 0.8–1.0
Xylitol This compound-grown E. coli Moderate 1.0–1.2

This compound-specific dehydrogenases exhibit higher Km values but faster oxidation rates compared to sorbitol-induced enzymes, suggesting divergent substrate-binding affinities . Additionally, this compound and mannitol oxidation are catalyzed by distinct enzymes, as dialysis eliminates mannitol activity in this compound-grown extracts .

Microbial Utilization and Fermentation

Table 3: Fermentation Profiles in Microorganisms

Organism This compound Fermentation Sorbitol Fermentation Key Diagnostic Use
Salmonella enterica (Clade A/B) Utilized as carbon source Variable Differentiation of subspecies
Pasteurella multocida subsp. Negative (PRAS medium) Positive/negative Subspecies identification
Type II Yeasts Produced from galactose Not produced Metabolic classification

This highlights the distinction between carbon assimilation and fermentation pathways.

Table 4: Pharmacological Comparison

Compound Biological Activity Mechanism
This compound Anticancer (glioma) ROS induction, autophagy modulation
This compound hexaacetate Photosynthesis inhibition Hill reaction uncoupling
Sorbitol Laxative, sweetener Osmotic agent
Mannitol Diuretic, cerebral edema treatment Osmotic diuresis

This compound’s pro-apoptotic effects in glioma cells (via Bax upregulation and Bcl-xl downregulation ) contrast with sorbitol’s role as a food additive.

Biological Activity

Dulcitol, also known as D-mannitol, is a sugar alcohol that has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's biological effects, particularly its roles in health and disease, based on recent research findings.

Overview of this compound

This compound is a naturally occurring sugar alcohol found in various plants and fruits. It is produced through the reduction of d-galactose and is known for its sweet taste. Beyond its culinary uses, this compound exhibits significant biological activities that make it a subject of interest in medical and nutritional research.

1. Intestinal Health

Recent studies have highlighted this compound's protective effects on intestinal health. A study conducted on piglets demonstrated that supplementation with this compound significantly improved intestinal barrier function following lipopolysaccharide (LPS) challenge. The results indicated:

  • Enhanced Intestinal Morphology : this compound improved the integrity of the intestinal lining by increasing the expression of tight junction proteins such as zonula occludens-1, claudin-1, and occludin (P < 0.05) .
  • Gut Microbiota Modulation : this compound supplementation altered gut microbiota composition, increasing beneficial bacteria like Lactobacillus while decreasing potentially harmful bacteria .
  • Inhibition of Inflammatory Pathways : The compound was shown to suppress the TLR4/NF-κB signaling pathway, which is crucial in mediating inflammation and apoptosis .

2. Antioxidant Properties

This compound exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. Research indicates that this compound can scavenge free radicals, thereby reducing cellular damage and inflammation . This property suggests potential applications in preventing diseases associated with oxidative stress.

3. Anti-Cancer Activity

Preliminary findings suggest that this compound may possess anti-cancer properties. In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines through mechanisms that are yet to be fully elucidated . The ability to modulate cellular pathways involved in apoptosis and proliferation positions this compound as a candidate for further cancer research.

Case Study 1: Protective Effects in Piglets

A controlled study involving 108 piglets examined the effects of this compound on LPS-induced intestinal injury. The study's design included three groups: control (CON), LPS-challenged (LPS), and this compound-supplemented (DUL). Key findings included:

ParameterCON GroupLPS GroupDUL Group
Expression of Tight Junction ProteinsBaselineDecreasedIncreased
Abundance of Beneficial BacteriaBaselineDecreasedIncreased
Inflammatory MarkersHighVery HighLow

The results indicated that this compound not only improved gut health but also modulated inflammatory responses effectively .

Case Study 2: Antioxidant Activity

In a study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce DPPH radical levels, indicating strong radical-scavenging activity. The percentage inhibition was measured at different concentrations:

Concentration (mg/mL)% Inhibition
0.535%
162%
285%

These results underscore this compound's potential as a natural antioxidant agent .

Q & A

Basic Research Questions

Q. How can dulcitol be identified and quantified in plant extracts?

  • Methodology : Use chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) with reference standards. Validate with retention time and spectral matching. For quantification, prepare calibration curves using pure this compound and normalize against internal standards like ribitol or sorbitol .
  • Key Parameters :

  • Column type: Carbohydrate-specific (e.g., Aminex HPX-87H for HPLC).
  • Detection: Refractive index (HPLC) or electron ionization (GC-MS).
  • Sample preparation: Ethanol-water extraction followed by derivatization (for GC-MS).

Q. What is the standard protocol for this compound fermentation testing in microbiology?

  • Methodology :

Prepare phenol red this compound broth (0.5–1.0% this compound in nutrient broth).

Add a Durham tube to detect gas production.

Inoculate with a bacterial isolate and incubate at 35–37°C for 24 hours.

Observe color change (yellow = acid production; gas bubbles = CO₂ release).

  • Interpretation : Negative for Salmonella (no acid/gas), positive for this compound-fermenting species (e.g., some Enterobacteriaceae) .

Q. What role does this compound play in galactose metabolism studies?

  • Methodology : Use this compound as a substrate for galactitol dehydrogenase assays. Monitor NADH production spectrophotometrically at 340 nm. Compare enzymatic activity in wild-type vs. galactosemia-model organisms to study metabolic dysfunction .

Advanced Research Questions

Q. How does this compound induce apoptosis in glioma cells, and what experimental designs validate this mechanism?

  • Methodology :

  • Cell Viability : MTT assay (24-hour treatment with 25 mg/mL this compound; measure OD₅₉₂nm) .
  • Apoptosis Markers : Western blotting for Bax, Bcl-xl, and cleaved caspase-3. Use mitochondrial fractionation to confirm cytochrome C release .
  • ROS Measurement : Lipid peroxidation (MDA assay), SOD/CAT activity kits, and DCFH-DA fluorescence .
    • Key Findings : this compound increases ROS, reduces anti-apoptotic Bcl-xl, and activates caspase-3, which rapamycin counteracts via autophagy .

Q. What are the formulation challenges for this compound in pharmaceutical applications, and how can they be addressed?

  • Challenges : Low solubility, hygroscopicity, and instability in acidic conditions .
  • Solutions :

  • Use co-solvents (e.g., polyethylene glycol) or cyclodextrin inclusion complexes.
  • Lyophilization for stable dry powder formulations.
  • Nano-encapsulation to enhance bioavailability .

Q. How to resolve contradictory data on this compound’s osmotic effects in metabolic vs. cancer studies?

  • Approach :

  • Compare in vitro (cell lines) and in vivo (rat glioma models) results.
  • Control for concentration-dependent effects (e.g., 5–50 mg/mL ranges).
  • Use isotonic buffers to isolate osmotic vs. biochemical impacts .
    • Data Interpretation : this compound’s osmotic activity may dominate in renal studies, while ROS-mediated apoptosis prevails in cancer models .

Q. How to design a PICOT framework for studying this compound’s therapeutic efficacy in metabolic disorders?

  • PICOT Structure :

  • P (Population): Rats with galactosemia-induced cataracts.
  • I (Intervention): Daily oral this compound (100 mg/kg).
  • C (Comparison): Untreated group vs. sorbitol-treated controls.
  • O (Outcome): Cataract progression (slit-lamp imaging), galactitol levels (HPLC).
  • T (Time): 8-week trial .

Q. What experimental controls are critical when studying this compound’s autophagy-apoptosis interplay?

  • Essential Controls :

  • Autophagy inhibitors (3-MA) and inducers (rapamycin).
  • ROS scavengers (N-acetylcysteine) to isolate oxidative stress effects.
  • Caspase-3 knockout cells to confirm apoptosis dependency .
    • Validation : LC3-II/LC3-I ratio (autophagosome marker) and P62 accumulation (autophagy flux) via western blot .

Properties

IUPAC Name

(2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-
Source PubChem
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InChI Key

FBPFZTCFMRRESA-GUCUJZIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O
Source PubChem
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Molecular Formula

C6H14O6
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DSSTOX Substance ID

DTXSID1046051
Record name D-Galactitol
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Molecular Weight

182.17 g/mol
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Physical Description

Solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS], Solid
Record name Galactitol
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Solubility

31,0 mg/mL at 15 °C
Record name Galactitol
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CAS No.

608-66-2
Record name Galactitol
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Record name GALACTITOL
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Record name Galactitol
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Melting Point

189.5 °C
Record name Galactitol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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